9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)-
Description
The compound 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)- (CAS: 115204-54-1) is a purine derivative with the molecular formula C₁₄H₁₃Cl₂N₅ and a molecular weight of 322.193 g/mol . Structurally, it features:
- A 2-chloro substitution at the purine core.
- N,N-dimethylamine at the 6-position.
- A bulky 2-naphthalenylmethyl group at the 9-position.
Properties
CAS No. |
115204-67-6 |
|---|---|
Molecular Formula |
C18H16ClN5 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-9-(naphthalen-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C18H16ClN5/c1-23(2)16-15-17(22-18(19)21-16)24(11-20-15)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
JGBMKGWTRWWYDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC4=CC=CC=C4C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)- typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes targeted modifications at its chloro, amine, and aromatic groups:
Table 2: Functional Group Reactivity
| Reactive Site | Reaction Partners | Product | Application Relevance |
|---|---|---|---|
| Chloro (C2) | Amines, thiols, Grignard reagents | Substituted purines (e.g., amino, thio) | Drug analog synthesis |
| Dimethylamino (C6) | Alkyl halides, acyl chlorides | Quaternary ammonium salts, amides | Prodrug development |
| Naphthalenylmethyl | Oxidizing agents (e.g., KMnO₄) | Naphthoic acid derivatives | Solubility modulation |
-
C2 Reactivity : The chloro group participates in nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling diversification of the purine scaffold .
-
C6 Reactivity : The dimethylamino group can be methylated further or acylated to alter electronic properties and bioavailability .
Biological Interaction Mechanisms
The compound’s bioactivity stems from its structural mimicry of purine nucleotides:
Table 3: Documented Biological Interactions
-
Kinase Inhibition : The chloro and naphthalenylmethyl groups sterically hinder ATP-binding pockets, as confirmed by X-ray crystallography.
-
Metabolic Stability : The compound exhibits moderate hepatic clearance (Cl = 15 mL/min/kg) due to CYP3A4-mediated oxidation .
Stability and Reaction Optimization
Scientific Research Applications
Overview
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)-, with the CAS number 115204-67-6, is a complex organic compound belonging to the purine family. It exhibits a unique substitution pattern that enhances its potential biological activity, making it a subject of interest in various scientific fields, particularly in medicinal chemistry, molecular biology, and material science.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Studies have shown that derivatives of 9H-Purin-6-amine can induce apoptosis in various cancer cell lines. The mechanism involves activation of caspases and other apoptotic pathways, indicating its potential as an anticancer agent .
- Antiviral Properties : Preliminary research suggests that this compound may inhibit viral replication through mechanisms involving interference with viral enzymes or host cell processes .
Biochemical Research
The compound's interaction with biological macromolecules is crucial for understanding its mechanisms of action. Notable investigations include:
- Enzyme Inhibition : It has been shown to effectively inhibit topoisomerase II, an enzyme essential for DNA replication and relaxation. This inhibition is dose-dependent and significant at low micromolar concentrations .
- Binding Studies : Interaction studies reveal that 9H-Purin-6-amine can bind to proteins and nucleic acids, which is vital for elucidating its pharmacological effects and potential therapeutic applications .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Derivatives : The presence of the chloro group allows for nucleophilic substitutions, enabling the formation of various derivatives that may exhibit different biological properties. This versatility is utilized in developing new compounds with enhanced efficacy or selectivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
2.1.1. 9-Substituted Alkyl/Aryl Groups
- 9-Benzyl Derivatives :
Compounds like N-benzyl-9-alkyl-2-chloro-9H-purin-6-amines (e.g., 9-ethyl or 9-isopropyl analogs) are synthesized via nucleophilic substitution of 2,6-dichloropurines with benzylamines . These derivatives lack the aromatic bulk of naphthalene, resulting in lower lipophilicity (e.g., logP ~1.5–2.0) compared to the naphthalenylmethyl-substituted compound (predicted logP >3.0) . - 9-(Fluorophenylmethyl) Derivatives: Fluorinated analogs (e.g., 9-[(2-fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine, CAS: 101154-86-3) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects.
- 9-Cyclopentyl Derivatives :
Compounds like 9-cyclopentyl-2-fluoro-purin-6-amines prioritize steric hindrance over aromatic interactions, which may limit cell membrane permeability but improve target selectivity .
2.1.2. 6-Amino Group Modifications
- N,N-Dimethyl vs. N-Aryl :
The N,N-dimethylamine group in the target compound enhances solubility in polar solvents compared to N-aryl analogs (e.g., 2-chloro-N-phenyl-9-benzyl-9H-purin-6-amine , CAS: 125802-43-9), which have higher crystallinity and melting points (>200°C) .
Data Tables
Table 1: Comparative Structural and Physical Properties
Biological Activity
The compound 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(2-naphthalenylmethyl)- is a derivative of purine that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 315.78 g/mol. Its structure includes a purine base with a chloro substituent and a dimethylamino group, which are critical for its biological activity.
Research indicates that derivatives of 9H-purine compounds can act as ATP competitive inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, these compounds can induce apoptosis in proliferating cells, making them potential candidates for cancer therapy .
Biological Activity Overview
The biological activity of 9H-Purin-6-amine derivatives can be summarized as follows:
Case Studies and Research Findings
-
Inhibition of Topoisomerase II :
A study demonstrated that the compound effectively inhibits the enzymatic activity of topoisomerase II, which is vital for DNA relaxation during replication. The inhibition was shown to be dose-dependent, with significant effects observed at low micromolar concentrations . -
Anticancer Activity :
In vitro studies have indicated that 9H-Purin-6-amine derivatives can reduce cell viability in various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and other apoptotic pathways, confirming their potential as anticancer agents . -
Synthesis and Structure-Activity Relationship (SAR) :
Research into the synthesis of related compounds has revealed insights into the structure-activity relationships that govern their biological effects. Modifications to the naphthalenylmethyl group have been shown to enhance or diminish biological activity, suggesting avenues for further drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
